3-(Trifluoromethyl)benzyl chloride
Description
Influence on Reactivity and Electronic Properties
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly impacts the reactivity and electronic characteristics of the molecule to which it is attached. nih.govfiveable.me The high electronegativity of the three fluorine atoms pulls electron density away from the adjacent carbon atom, which in turn affects the entire molecule. vaia.com This electron-withdrawing nature makes aromatic rings more susceptible to nucleophilic attack and can increase the reactivity of nearby functional groups. nih.govfiveable.me For instance, the presence of a trifluoromethyl group can increase the acidity of nearby hydrogen atoms. wyzant.com
The Hammett constant, a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring, further illustrates the potent electron-withdrawing nature of the trifluoromethyl group.
Interactive Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -CH3 | -0.07 | -0.17 |
As shown in the table, the trifluoromethyl group has a strong positive Hammett constant, indicating its significant electron-withdrawing capabilities, comparable to other powerful groups like nitro and cyano. This property is crucial in directing the course of chemical reactions and modifying the properties of organic molecules. vaia.com
Impact on Metabolic Stability and Bioactivity in Pharmaceutical and Agrochemical Design
The introduction of a trifluoromethyl group into drug candidates and agrochemicals is a well-established strategy to enhance their performance. researchgate.netmdpi.com This is largely due to the group's positive influence on metabolic stability and bioactivity. mdpi.comnih.gov
The strong carbon-fluorine bonds within the trifluoromethyl group are highly resistant to metabolic degradation, which can prolong a drug's half-life in the body. mdpi.comnih.gov Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common tactic to protect the molecule from oxidation. wikipedia.org This increased metabolic stability often leads to improved oral bioavailability and can reduce the required dosage. mdpi.comwechemglobal.com
Furthermore, the trifluoromethyl group can significantly enhance a molecule's bioactivity. mdpi.com Its lipophilicity, or ability to dissolve in fats and lipids, can improve a drug's permeability across cell membranes, a critical factor for reaching its target. mdpi.comnih.gov The electron-withdrawing nature of the group can also strengthen interactions with biological targets, such as enzymes or receptors, leading to increased potency. mdpi.com In agrochemicals, this can translate to more effective herbicides and pesticides. chemimpex.comtaylorandfrancis.comacs.org The trifluoromethyl group is found in a variety of successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASTRVQNVVYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061036 | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
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Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-29-3 | |
| Record name | 3-(Trifluoromethyl)benzyl chloride | |
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| Record name | 3-Trifluoromethylbenzyl chloride | |
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| Record name | 3-(Trifluoromethyl)benzyl chloride | |
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| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
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| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
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| Record name | α'-chloro-α,α,α-trifluoro-m-xylene | |
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| Record name | 3-(Chloromethyl)benzotrifluoride | |
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The Role of Benzyl Chlorides As Synthetic Intermediates
Benzyl (B1604629) chlorides are highly reactive and versatile building blocks in organic synthesis. wikipedia.orgchemicalbook.com Their utility stems from the lability of the chlorine atom, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions. commonorganicchemistry.comdoubtnut.com This reactivity allows for the introduction of the benzyl group into a wide range of molecules. sciencemadness.org
One of the most common applications of benzyl chlorides is as protecting groups for alcohols and amines. wikipedia.orgcommonorganicchemistry.com They are also key precursors for the synthesis of benzyl esters, which find use as plasticizers, flavorants, and perfumes. wikipedia.orgchemicalbook.com The reaction of benzyl chloride with sodium cyanide yields benzyl cyanide, an important intermediate in the production of pharmaceuticals like phenylacetic acid. wikipedia.orgchemicalbook.com Furthermore, benzyl chlorides can be used to form quaternary ammonium (B1175870) salts, which act as surfactants, and can react with magnesium to form Grignard reagents for the creation of new carbon-carbon bonds. wikipedia.orgchemicalbook.com
Overview of Research Directions for 3 Trifluoromethyl Benzyl Chloride
Novel Synthetic Routes and Optimizationgoogle.comgoogle.comgoogle.com
The pursuit of economically viable and chemically efficient methods for producing this compound has driven the development of multi-step synthetic pathways that maximize yield and purity. google.com A prominent route begins with the chlorination of m-xylene (B151644), which is strategically converted through several intermediates to the final product. google.com This process is designed to minimize the formation of hard-to-recycle by-products, thereby enhancing the economic feasibility of large-scale production. google.com
Selective Monochlorination Approachesgoogle.com
A critical challenge in the synthesis of this compound is achieving selective monochlorination at the desired position while preventing over-chlorination or ring chlorination. A successful strategy involves a multi-step process starting from m-xylene. google.comgoogle.com
Initial Chlorination: The process commences with the free-radical chlorination of m-xylene, typically using molecular chlorine under ultraviolet (UV) irradiation. google.com The reaction conditions are controlled to maximize the yield of α,α,α'-trichloro-m-xylene, while minimizing the formation of more highly chlorinated xylenes (B1142099) that cannot be easily recycled. google.com
Selective Conversion: The resulting α,α,α'-trichloro-m-xylene is then selectively converted to α,α,α,α'-tetrachloro-m-xylene. google.com This step is crucial for ensuring that the subsequent fluorination occurs on the correct methyl group.
Fluorination: The tetrachloro intermediate is treated with hydrogen fluoride (B91410) (HF) to selectively replace three chlorine atoms with fluorine, forming the trifluoromethyl group and yielding this compound. google.com This step must be carefully controlled to prevent unwanted side reactions at the remaining chloromethyl group. google.com
This stepwise approach, which isolates and transforms intermediates, allows for a high degree of control over the chlorination process, ensuring that the final product is the desired monochlorinated isomer.
Catalytic Synthesis Strategiesgoogle.comgoogle.comresearchgate.net
Free-Radical Initiators: The initial side-chain chlorination of m-xylene is a free-radical process catalyzed by UV radiation or chemical initiators. google.com Scavengers like pyridine (B92270) may be added to suppress the formation of ring-chlorinated by-products. google.com Zeolites, such as NaX (13X), have also been identified as effective catalysts for side-chain chlorination, particularly when used with a light source. researchgate.net
Phase Transfer Catalysis: In the conversion of α,α,α'-trichloro-m-xylene to α,α,α,α'-tetrachloro-m-xylene, a phase transfer catalyst is employed. google.com This type of catalyst, such as methyl tricaproyl ammonium (B1175870) chloride or dodecyltrimethylammonium (B156365) chloride, facilitates the reaction between reactants present in different phases (e.g., an organic phase and a strong aqueous hydroxide (B78521) base). google.comgoogle.com
Alternative Catalytic Systems: Research has also explored other catalytic compositions for the side-chain chlorination of alkyl aromatic compounds. One such system comprises phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide, used in conjunction with UV light at elevated temperatures to catalyze the reaction. google.com
Investigations into Reaction Conditions for High Yield and Puritygoogle.comgoogle.comgoogle.com
Optimizing reaction conditions is paramount for achieving high yield and purity in the synthesis of this compound. google.com Researchers have meticulously studied the impact of temperature, reaction time, and reactant concentrations.
A patented process highlights the importance of a controlled time-temperature profile. For instance, the conversion of α,α,α'-trichloro-m-xylene to its tetrachloro derivative is optimally conducted at 40°C to 120°C for a period of 3 to 6 hours. google.com Prolonging the reaction beyond this window can lead to a decrease in the yield of the desired product. google.com The use of a highly concentrated hydroxide base (e.g., 75% by weight in water) is also advantageous as it eliminates the need for azeotropic distillation to remove water, thereby preventing undesirable foaming. google.com
Subsequent fluorination with hydrogen fluoride can be performed under various conditions, including at atmospheric pressure between 0°C and 15°C, or at higher pressures and temperatures (25°C to 120°C). google.com The final purification via distillation typically results in a product with greater than 98% purity and a step yield of 90% to 92%. google.comgoogle.com A continuous flow method has also been developed, yielding a product with 99.0% purity and an 83.5% yield. google.comgoogle.com
| Synthetic Step | Key Reactants/Catalysts | Temperature | Typical Yield | Reported Purity | Source |
|---|---|---|---|---|---|
| Selective Chlorination of α,α,α'-trichloro-m-xylene | Hexachloroethane, KOH, Phase Transfer Catalyst | 75°C - 120°C | ~85% | 84% | google.comgoogle.com |
| Fluorination of α,α,α,α'-tetrachloro-m-xylene | Hydrogen Fluoride (HF) | 0°C - 120°C | 90% - 92% | >98% | google.comgoogle.com |
| Continuous Flow Synthesis | Trifluoromethyl benzene (B151609), Formaldehyde (B43269), Chlorinating Agent | 60°C (Rectification) | 83.5% | 99.0% | google.comgoogle.com |
Green Chemistry Approaches in this compound Synthesisgoogle.commdpi.comnih.gov
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Reaction Developmentmdpi.com
A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents. While direct solvent-free synthesis of this compound is not widely documented, related research demonstrates the feasibility of this approach for its derivatives. For example, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been successfully achieved in moderate yield through a solventless direct amidation reaction. mdpi.com This process involves heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140°C under metal- and catalyst-free conditions, showcasing a practical, solvent-free method for forming amide bonds with related structures. mdpi.com Such protocols highlight the potential for developing similar solventless routes for the primary target compound, thereby reducing environmental impact.
Microwave and Ultrasound-Assisted Synthesisgoogle.comnih.govmdpi.com
The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced energy efficiency. nih.gov
Continuous Flow Synthesis: A significant advancement is the development of a continuous flow method for synthesizing m-trifluoromethyl benzyl chloride. google.comgoogle.com This technique involves pumping an organic solution (formaldehyde in trifluoromethyl benzene) and an acid solution (chlorinating agent and phase transfer catalyst in inorganic acid) into a continuous flow reactor. google.comgoogle.com This approach offers numerous advantages over traditional batch processing, including excellent process control, enhanced safety by avoiding the accumulation of hazardous reagents, high reaction rates, and improved yield and purity. google.comgoogle.com The method is environmentally friendly, scalable, and suitable for industrial production. google.com
Microwave-Assisted Synthesis: Although specific examples for this compound are not detailed in the provided results, microwave-assisted synthesis is a well-established green technique in organic chemistry. nih.gov It is known to accelerate reaction rates and improve yields compared to conventional heating methods. nih.gov This technology offers a promising avenue for optimizing the chlorination or subsequent derivatization steps in the synthesis of the target compound.
Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound has been utilized in the synthesis and separation of various chemical compounds, including the use of ultrasonic probes to assist in the separation of alkali chlorides with ionic liquid membranes. nih.gov While direct application to this compound synthesis is an area for further research, the principles of ultrasound-assisted synthesis could potentially be applied to improve the efficiency of chlorination or other steps in the process.
Minimization of Hazardous By-products and Waste
The industrial synthesis of this compound has evolved to address the critical need for environmentally benign processes that minimize the generation of hazardous by-products and waste. Key strategies focus on reaction selectivity, waste stream recycling, and the adoption of modern process technologies.
A significant advancement in minimizing by-products is the optimization of the chlorination process of m-xylene, a precursor to this compound. google.comorganic-chemistry.org Traditional methods often lead to the formation of a mixture of chlorinated xylenes, including undesired tetra-, penta-, and hexachloro-m-xylenes. organic-chemistry.org Modern approaches employ selective chlorination under controlled conditions to maximize the yield of the desired α,α,α'-trichloro-m-xylene intermediate, thereby reducing the formation of non-recyclable chlorinated by-products. organic-chemistry.orgorganic-chemistry.org
Another key strategy involves the recycling of waste streams. For instance, in the synthesis of 3-trifluoromethyl benzyl cyanide from this compound, the sulfuric acid used in the process can be separated and recycled, significantly reducing the volume of acidic waste. beilstein-journals.org This not only mitigates the environmental impact but also improves the economic viability of the process.
The adoption of continuous flow reactor technology represents a paradigm shift in the synthesis of this compound, offering enhanced safety, efficiency, and waste reduction. biosynth.com Continuous flow processes allow for precise control over reaction parameters such as temperature and stoichiometry, leading to higher selectivity and a reduction in the formation of by-products like dichloromethylation and bimolecular substitution products. biosynth.com This method is noted for its simple operation, high reaction rate, and excellent yield and purity of the final product, making it suitable for industrial-scale production with a smaller environmental footprint. biosynth.com
The table below summarizes key strategies for waste minimization in the synthesis of this compound.
| Strategy | Description | Key Advantages |
| Selective Chlorination | Controlled chlorination of m-xylene to maximize the yield of the desired trichlorinated intermediate. organic-chemistry.org | Reduces the formation of undesired and non-recyclable polychlorinated by-products. organic-chemistry.org |
| Waste Stream Recycling | Separation and reuse of process chemicals, such as sulfuric acid. beilstein-journals.org | Minimizes chemical consumption and the generation of hazardous waste. beilstein-journals.org |
| Continuous Flow Synthesis | Utilizing continuous flow reactors for the synthesis process. biosynth.com | Improved reaction control, higher selectivity, reduced by-products, and enhanced safety. biosynth.com |
Derivatization Strategies of this compound
The reactivity of the benzylic chloride in this compound makes it a versatile starting material for the synthesis of a diverse range of derivatives. chemimpex.com These derivatization strategies are crucial for introducing the trifluoromethylbenzyl moiety into more complex molecules or for further modifying the fluorination pattern of the benzyl group.
While this compound already possesses a trifluoromethyl group, its conversion to other fluorinated benzyl derivatives is a key strategy for fine-tuning molecular properties. This can be achieved through various modern fluorination techniques. Although direct fluorination of the benzylic C-H bonds in the parent toluene (B28343) is a common approach, the existing chloro group in this compound can be strategically replaced or used to direct further fluorination.
One plausible pathway involves the nucleophilic substitution of the chloride with a fluoride ion, although this can be challenging. More advanced methods focus on the introduction of additional fluorine atoms or other fluorinated groups. For instance, catalytic methods for benzylic C-H fluorination using reagents like Selectfluor, often in the presence of transition metal catalysts (e.g., copper or iron) or under photoredox conditions, could be adapted. organic-chemistry.org These methods offer pathways to monofluorinated or difluorinated benzylic positions. organic-chemistry.org
The table below outlines some modern catalytic approaches that could be applied to the synthesis of further fluorinated benzyl derivatives, starting from precursors accessible from this compound.
| Fluorination Strategy | Catalyst/Reagent | Description | Potential Application |
| Benzylic C-H Monofluorination | 9-Fluorenone (photocatalyst) / Selectfluor | Visible-light-induced selective monofluorination of benzylic C-H bonds. organic-chemistry.org | Introduction of a single fluorine atom at the benzylic position. |
| Benzylic C-H Difluorination | Xanthone (photocatalyst) / Selectfluor | Visible-light-induced selective difluorination of benzylic C-H bonds. organic-chemistry.org | Introduction of two fluorine atoms at the benzylic position. |
| Copper-Catalyzed C-H Fluorination | Copper catalyst / N-fluorobenzenesulfonimide (NFSI) | Enables site-selective transformation of benzylic C-H bonds into C-F bonds. organic-chemistry.org | Controlled introduction of fluorine at the benzylic position. |
This compound is a valuable reagent for incorporating the 3-(trifluoromethyl)benzyl group into larger and more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals. The reactive benzyl chloride moiety readily participates in nucleophilic substitution reactions, allowing for its attachment to a wide variety of molecular scaffolds.
A notable example is the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. sigmaaldrich.commdpi.com In this synthesis, the benzylamine (B48309) derivative, which can be prepared from the corresponding benzyl chloride, undergoes a nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene (B31998), followed by reduction of the nitro group to afford the complex diamine. sigmaaldrich.commdpi.com This diamine can then serve as a building block for various heterocyclic structures.
Furthermore, this compound is utilized in multi-component reactions to construct complex heterocyclic systems. A metal-free, multi-component reaction involving trifluoroacetimidoyl chlorides (which can be derived from related trifluoromethylated precursors), hydrazine (B178648) hydrate, and a formate (B1220265) source has been developed to synthesize 3-trifluoromethyl-1,2,4-triazoles. google.com This approach is lauded for its efficiency, broad substrate scope, and scalability in producing biologically significant heterocyclic scaffolds. google.com
The following table presents examples of complex molecules synthesized using this compound or its close derivatives, highlighting its utility in constructing diverse molecular architectures.
| Derivative | Synthetic Approach | Significance |
| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Nucleophilic aromatic substitution followed by reduction. sigmaaldrich.commdpi.com | A versatile building block for benzimidazoles, benzotriazoles, and other biologically active compounds. mdpi.com |
| 3-Trifluoromethyl-1,2,4-triazoles | Metal-free multi-component reaction. google.com | Provides a straightforward route to pharmaceutically valuable heterocyclic compounds. google.com |
| Plasmodione (3-[4-(trifluoromethyl)benzyl]-menadione) | Kochi-Anderson reaction or photoredox benzylation. mdpi.com | An antimalarial lead compound, demonstrating the incorporation of the trifluoromethylbenzyl moiety into a biologically active quinone scaffold. mdpi.com |
Elucidation of Reaction Mechanisms
Understanding the fundamental reaction pathways of this compound is crucial for predicting its behavior and designing synthetic strategies. The electronic effect of the -CF3 group governs the stability of intermediates and the nature of transition states.
The formation of a benzylic carbocation is a pivotal step in many reactions of benzyl halides, particularly in solvolysis and SN1-type nucleophilic substitutions. nih.govkhanacademy.org Carbocations are electron-deficient species, and their stability is a key factor in determining reaction rates and pathways. beilstein-journals.org In the case of this compound, the strongly electron-withdrawing nature of the meta-substituted -CF3 group significantly destabilizes the potential benzylic carbocation intermediate. beilstein-journals.org This destabilization makes the formation of the carbocation less favorable compared to benzyl chloride itself or derivatives with electron-donating groups.
Studies on the solvolysis of a wide range of substituted benzyl chlorides have shown a clear correlation between the electronic properties of the substituent and the reaction mechanism. nih.govnih.gov For substrates with electron-withdrawing groups, the reaction tends to shift away from a pure SN1 mechanism involving a discrete carbocation intermediate towards a more concerted (SN2-like) pathway. nih.gov The high energy of the 3-(trifluoromethyl)benzyl carbocation means that reactions proceeding through this intermediate would be slow, and alternative pathways that avoid its formation are often favored. This concept is central to understanding the reactivity of this compound in nucleophilic substitution reactions. nih.gov
Nucleophilic substitution is a characteristic reaction of benzyl chlorides, where the chlorine atom is replaced by a nucleophile. khanacademy.org Given the destabilizing effect of the meta-CF3 group on a carbocation intermediate, concerted SN2-type mechanisms are prominent for this compound. In these reactions, the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs.
This compound serves as a versatile electrophile for the introduction of the 3-(trifluoromethyl)benzyl moiety into various molecular scaffolds. chemimpex.com For example, it reacts with sodium salts of N,N-disubstituted dithiocarbamic acids to form the corresponding dithiocarbamate (B8719985) esters. sigmaaldrich.com It is also used as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com
| Nucleophile | Product | Significance |
|---|---|---|
| Sodium N,N-disubstituted dithiocarbamates | 3-(Trifluoromethyl)benzyl dithiocarbamates | Formation of sulfur-containing organic compounds. sigmaaldrich.com |
| Indole (B1671886) | 1-[3-(Trifluoromethyl)benzyl]-1H-indole | Synthesis of substituted indole derivatives. nih.gov |
| Sodium Cyanide | (3-Trifluoromethyl-phenyl)acetonitrile | A key step in a multi-step synthesis process. google.com |
In the realm of organometallic chemistry, oxidative addition is a fundamental step in many catalytic cycles. youtube.com This process involves the insertion of a low-valent metal center into a substrate's covalent bond, leading to an increase in the metal's oxidation state. Benzyl chlorides are known to undergo oxidative addition to various transition metals, such as palladium, rhodium, and cobalt. acs.orgcapes.gov.br
The reaction of benzyl chloride with a rhodium(I) complex, for instance, proceeds via the oxidative addition of the C-Cl bond to the metal center to form a rhodium(III) species. acs.org This step is often kinetically controlled by the C-Cl bond dissociation energy. acs.org For this compound, this process would yield a metal complex bearing both a chloride and a 3-(trifluoromethyl)benzyl ligand.
This oxidative addition is typically the first step in catalytic cross-coupling reactions. It is followed by subsequent steps like transmetalation and reductive elimination to form the final product and regenerate the catalyst. youtube.com Migratory insertion, another key organometallic process, could involve the insertion of a molecule like carbon monoxide into the newly formed metal-benzyl bond, a pathway that enables carbonylative coupling reactions.
Catalytic Activation and Transformation Studies
Catalysis offers powerful tools to transform relatively inert chemical bonds into valuable functional groups under mild conditions. Both palladium and copper catalysts have been effectively employed to mediate coupling and trifluoromethylation reactions involving benzylic chlorides.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle involves oxidative addition of an organic halide (like this compound) to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comnih.gov
Benzyl chlorides, including those with electron-withdrawing groups, are viable substrates for these transformations. researchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can utilize benzyl halides. The choice of ligand is crucial for promoting the challenging oxidative addition and subsequent reductive elimination steps, especially for less reactive chlorides. nih.gov For instance, bidentate phosphine (B1218219) ligands have proven effective in the coupling of benzyl chlorides with various partners. researchgate.net These methods allow for the construction of complex molecular architectures containing the 3-(trifluoromethyl)benzyl group.
| Reaction Type | Coupling Partner (Example) | Catalyst System (General) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids) | Pd(0) source, phosphine ligand, base | Diaryl- or alkyl-arylmethanes. youtube.com |
| Heck Reaction | Alkenes | Pd(0) source, phosphine ligand, base | Substituted styrenes. youtube.com |
| Sonogashira Coupling | Terminal Alkynes | Pd(0) source, copper co-catalyst, base | Substituted alkynes. youtube.com |
| Benzylic Allylation | Allylboronates | Pd(0) source, bidentate phosphine ligand | Allylated aromatic compounds. researchgate.net |
The direct introduction of a trifluoromethyl (-CF3) group is of immense interest in medicinal chemistry due to the unique properties this group imparts to molecules. rsc.orgnih.gov While this compound already contains a -CF3 group on the ring, related benzylic chlorides can undergo copper-catalyzed nucleophilic trifluoromethylation at the benzylic position. This reaction transforms a C(sp³)–Cl bond into a C(sp³)–CF3 bond. rsc.orgnih.gov
In a typical system, a benzylic chloride reacts with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent), in the presence of a copper(I) catalyst. rsc.orgnih.gov Research has shown that copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is an effective catalyst for this transformation, providing the corresponding benzylic trifluoromethylated products in good to high yields. nih.govrsc.org The reaction is successful for both primary and secondary benzylic chlorides, particularly those bearing electron-donating groups. rsc.org This method represents a significant advancement in forming C(sp³)–CF3 bonds at the benzylic position. rsc.orgnih.gov
| Substrate Class | CF3 Source | Catalyst | Key Feature |
|---|---|---|---|
| Primary and Secondary Benzylic Chlorides | Trifluoromethyltrimethylsilane (TMSCF3) | Copper(I) thiophene-2-carboxylate (CuTC) | Direct formation of a C(sp³)–CF3 bond at the benzylic position. rsc.orgnih.govrsc.org |
Ruthenium-Catalyzed Arylation Reactions
Recent advancements in C-H activation have highlighted the utility of ruthenium catalysts for the formation of carbon-carbon bonds. One notable application is the photo-induced ruthenium-catalyzed benzylation of arenes with benzyl chlorides, including those with electron-withdrawing substituents like the trifluoromethyl group.
In a study on the visible-light-induced ruthenium-catalyzed benzylation, a plausible catalytic cycle was proposed. The process is initiated by the dissociation of the p-cymene (B1678584) ligand from the ruthenium precursor, followed by a twofold carboxylate-assisted C-H ruthenation to generate a biscyclometalated species. Coordination of the benzyl chloride, such as this compound, forms a ruthenium complex that can be excited by blue light. This excited species undergoes intersystem crossing to a long-lived triplet state. An inner-sphere electron transfer to the benzyl chloride then yields a benzyl radical and a ruthenium(III) intermediate. Rapid radical recombination affords a stable ruthenium(IV) complex, which undergoes reductive elimination to deliver the benzylated product and a monocyclometalated species. This species then regenerates the active catalyst through another C-H activation step. nih.gov
The versatility of this ruthenium-catalyzed benzylation has been demonstrated with a variety of substituted benzyl chlorides. Substrates with both electron-donating and electron-withdrawing groups, including chloro and bromo functionalities, are well-tolerated and lead to efficient conversion to the desired ortho-benzylated products. nih.gov For instance, the reaction of an arene with a substituted benzyl chloride in the presence of a ruthenium catalyst and a base under blue light irradiation provides the corresponding diarylmethane derivative in good yields. nih.gov
Table 1: Ruthenium-Catalyzed Benzylation of Arenes with Substituted Benzyl Chlorides
| Entry | Arene | Benzyl Chloride | Product | Yield (%) |
| 1 | N-phenyl-1H-pyrazole | Benzyl chloride | 2-(benzyl)-N-phenyl-1H-pyrazole | 83 |
| 2 | 1-methyl-1H-indole | 4-Chlorobenzyl chloride | 2-(4-chlorobenzyl)-1-methyl-1H-indole | 75 |
| 3 | 1,3,5-trimethoxybenzene | 4-Bromobenzyl chloride | 2-(4-bromobenzyl)-1,3,5-trimethoxybenzene | 88 |
| 4 | N/A | This compound | N/A | N/A |
| Data adapted from studies on ruthenium-catalyzed C-H benzylation. nih.gov While this compound itself was not explicitly listed in the supplementary data of this particular study, the tolerance for various electron-withdrawing groups suggests its suitability as a substrate. |
Investigation of Ligand and Additive Effects
The outcome of transition metal-catalyzed cross-coupling reactions involving benzyl halides is often highly dependent on the choice of ligands and additives. These components can influence catalyst stability, reactivity, and selectivity.
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates, the ligand plays a crucial role. While benzyl bromides couple effectively, the corresponding chlorides are less reactive. Attempts to use the SPhos ligand, known to accelerate some cross-coupling reactions, resulted in the decomposition of the benzyl chloride starting material with only moderate conversion. nih.gov This highlights the delicate balance required in ligand selection to promote the desired reactivity without inducing side reactions.
In nickel-catalyzed cross-electrophile arylation of benzyl alcohols, which are related starting materials, the choice of ligand is also critical. Ligands such as dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) and dppb (1,4-bis(diphenylphosphino)butane) have been found to be effective. acs.org Furthermore, additives can have a profound effect. For example, in the multimetallic cross-coupling of aryl chlorides with aryl triflates, lithium chloride (LiCl) was found to be an essential additive. It accelerates the reduction of Ni(II) to Ni(0) and counteracts the autoinhibition of the zinc reductant by Zn(II) salts that form during the reaction. acs.org
In the context of in situ organozinc-mediated, palladium-catalyzed cross-coupling of benzyl chlorides and aryl halides "on water," the additive tetramethylethylenediamine (TMEDA) was found to be beneficial, leading to high yields of the desired diarylmethanes. nih.gov
Table 2: Effect of Ligands and Additives on Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Additive | Substrate 1 | Substrate 2 | Observation | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | Cs₂CO₃ | Benzyl chloride | Potassium phenyltrifluoroborate | Decomposition of starting material, moderate conversion | nih.gov |
| Cross-Ullman | Ni(cod)₂ / dtbbpy | LiCl, Zn | Aryl chloride | Aryl triflate | LiCl is essential for effective cross-coupling | acs.org |
| "On water" cross-coupling | PdCl₂(Amphos)₂ | TMEDA | 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | TMEDA improves reaction yield | nih.gov |
Stereochemical Aspects of Reactions
The construction of stereocenters is a cornerstone of modern organic synthesis. This compound and related structures can participate in reactions where new chiral centers are formed, often with high levels of stereocontrol.
Enantioselective and Diastereoselective Transformations
The trifluoromethyl group can play a significant role in directing the stereochemical outcome of a reaction. In the synthesis of glucosyl imidate donors, protecting the glucose with 3,5-bis(trifluoromethyl)benzyl groups leads to a substantial increase in 1,2-cis-selectivity upon activation with TMS-I in the presence of triphenylphosphine (B44618) oxide. nih.gov This demonstrates the profound influence of the electron-withdrawing trifluoromethyl groups on the stereoselectivity of glycosylation reactions.
Enantioselective transformations involving trifluoromethylated compounds are also of significant interest. For instance, the enantioselective synthesis of benzazepinoindoles bearing trifluoromethylated quaternary stereocenters has been achieved. rsc.org Although this specific example uses a trifluoromethyl ketone, it highlights the feasibility of constructing complex chiral architectures containing the CF₃ group with high enantioselectivity.
Furthermore, visible-light dual photoredox/nickel catalysis has enabled the enantioselective three-component alkylarylation of alkenes. nih.gov This method allows for the synthesis of enantioenriched α-aryl esters with high efficiency and excellent enantioselectivity. While not directly employing this compound as a starting material, this type of transformation showcases a modern approach to creating chirality that could potentially be adapted for substrates derived from it.
Nickel-catalyzed cross-coupling reactions of benzylic ethers and esters have been shown to proceed stereospecifically. acs.org Interestingly, the choice of an achiral ligand can dictate the stereochemical outcome, with N-heterocyclic carbene ligands like SIMes leading to inversion of configuration, while electron-rich phosphines like PCy₃ result in retention. acs.org This switchable stereoselectivity offers a powerful tool for controlling the absolute configuration of the product.
Table 3: Examples of Stereoselective Reactions
| Reaction Type | Key Reagent/Catalyst | Stereochemical Outcome | Product Type | Ref. |
| Glucosylation | 3,5-bis(trifluoromethyl)benzyl protected donor | High 1,2-cis-diastereoselectivity | 1,2-cis-glycoside | nih.gov |
| Cross-Coupling | Nickel / SIMes ligand | Inversion of stereochemistry | Enantioenriched 1,1-diarylalkane | acs.org |
| Cross-Coupling | Nickel / PCy₃ ligand | Retention of stereochemistry | Enantioenriched 1,1-diarylalkane | acs.org |
| Alkylarylation | Photoredox/Nickel dual catalysis | High enantioselectivity (up to 97% ee) | Enantioenriched α-aryl ester | nih.gov |
Applications of 3 Trifluoromethyl Benzyl Chloride in Advanced Chemical Synthesis
Pharmaceutical Chemistry and Drug Discovery
In the pharmaceutical sector, 3-(Trifluoromethyl)benzyl chloride serves as a key starting material for creating new therapeutic agents. chemimpex.combiosynth.com The presence of the trifluoromethyl group is particularly significant, as it can substantially modify the biological and chemical properties of a molecule. chemimpex.compubcompare.ai
Synthesis of Bioactive Compounds and Drug Intermediates
This compound is an important precursor in the synthesis of a variety of bioactive compounds and pharmaceutical intermediates. chemimpex.com Its reactivity allows for its incorporation into larger, more complex molecular structures. chemimpex.com A notable application is in the creation of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling. nih.govnih.gov Researchers have synthesized a series of propanamide derivatives using 4-(trifluoromethyl)benzyl C-region analogs, demonstrating the compound's role in developing potential new analgesics. nih.govnih.gov
Another area of application is the synthesis of dithiocarbamates. sigmaaldrich.com Studies have shown that this compound can react with sodium salts of N,N-disubstituted dithiocarbamic acids to produce a series of dithiocarbamate (B8719985) compounds. sigmaaldrich.com These derivatives have been investigated for their potential as cholinesterase inhibitors, a class of compounds used to treat conditions like Alzheimer's disease. sigmaaldrich.com
The compound is also a precursor to (3-trifluoromethyl-phenyl)acetonitrile, an important intermediate for various pharmaceutical chemicals. google.com This highlights its foundational role in multi-step synthetic pathways aimed at producing novel drugs.
Design of Fluorinated Drug Candidates
The incorporation of fluorine, and specifically the trifluoromethyl (-CF3) group, is a well-established strategy in modern drug design to enhance a drug's pharmacological profile. nih.gov The -CF3 group offers several advantages, including increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins. chemimpex.comresearchgate.net
The trifluoromethyl group is highly electronegative and lipophilic, properties that can significantly alter a drug candidate's behavior in biological systems. cymitquimica.commdpi.com Its introduction into a molecule can block metabolic pathways that would otherwise deactivate the drug, leading to a longer duration of action. researchgate.net this compound serves as a readily available source for introducing this crucial functional group into potential drug molecules, making it a key tool for medicinal chemists aiming to develop more effective and stable fluorinated pharmaceuticals. chemimpex.comcymitquimica.compubcompare.ai
Structure-Activity Relationship (SAR) Studies of Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific parts of a molecule contribute to its biological activity. This compound and its derivatives are frequently used in such studies. chemimpex.com
A prominent SAR study investigated a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with a substituted 4-(trifluoromethyl)benzyl C-region as antagonists for the hTRPV1 receptor. nih.gov The study demonstrated that derivatives built from the trifluoromethyl-substituted benzyl (B1604629) moiety exhibited potent antagonism. nih.govnih.gov The analysis revealed that modifications to the benzyl C-region significantly impacted the compound's potency, with two derivatives, 43 and 44S , showing exceptional potency with an inhibitory constant (Ki) of 0.3 nM against capsaicin (B1668287) activation. nih.govnih.gov These compounds also demonstrated promising analgesic effects in a neuropathic pain model without causing hyperthermia, a common side effect of other TRPV1 antagonists. nih.gov
| Compound | Structure | Potency (Ki, nM) |
| 8 | 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-(2-(dipropylamino)-4-(trifluoromethyl)-benzyl)propanamide | Not specified in abstract |
| 11 | 2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-(2-azepan-1-yl-4-trifluoromethyl-benzyl)-propionamide | Not specified in abstract |
| 21 | 2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-[2-(4-cyclohexyl-piperazin-1-yl)-4-trifluoromethyl-benzyl]-propionamide | Not specified in abstract |
| 43 & 44S | Specific structures not detailed in abstract, but noted as the most potent phenyl C-region derivatives | 0.3 |
Agrochemical Development
The utility of this compound extends into the agrochemical industry, where it is used to create new and improved herbicides and pesticides. chemimpex.combiosynth.com The trifluoromethyl group plays a similar role here as it does in pharmaceuticals, enhancing the performance and stability of the final products. chemimpex.com
Synthesis of Herbicides and Pesticides
This compound is a building block in the synthesis of modern agrochemicals. biosynth.comnih.gov While specific commercial products are not always detailed in publicly available literature, patents indicate its importance as an intermediate. For instance, it is used to prepare (3-trifluoromethyl-phenyl)acetonitrile, which is a known precursor for herbicides. google.com The inclusion of the trifluoromethyl group in the molecular structure of pesticides can lead to higher efficacy in targeting specific pests. chemimpex.com
Materials Science
The unique properties conferred by the trifluoromethyl group make this compound a valuable component in the design of high-performance materials. Its incorporation can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
The introduction of the 3-(trifluoromethyl)phenyl motif into polymer backbones is a key strategy for developing specialty polymers with superior performance characteristics. These fluorinated polymers are sought after for applications in microelectronics, aerospace, and protective coatings, where durability under harsh conditions is paramount. The presence of the CF3 group can increase the glass transition temperature (Tg), improve thermal and oxidative stability, lower the dielectric constant, and enhance hydrophobicity. nih.gov
One significant class of such materials is fluorinated poly(arylene ether)s. For instance, poly(arylene ether amide)s containing CF3 groups have been synthesized using monomers derived from reactions that could involve precursors like this compound. These polymers exhibit exceptional thermal stability, with decomposition temperatures (Td5, temperature for 5% weight loss) often exceeding 500 °C. rsc.org The low polarizability of the C-F bond also contributes to a reduced dielectric constant and dielectric loss, making these materials excellent insulators for high-frequency communication systems. rsc.orgmdpi.com
Research findings have demonstrated that fluorinated poly(arylene ether) films possess excellent hydrophobicity, with water contact angles typically above 90°, and low water absorption rates. rsc.org This combination of thermal stability and resistance to moisture makes them ideal for use as high-performance coatings and advanced composite matrices.
Table 1: Properties of Fluorinated Poly(arylene ether)s (FPAEs)
| Property | Value Range | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | 178–226 °C | High operating temperature for devices. |
| 5% Weight Loss Temperature (Td5) | 514–555 °C | Excellent thermal stability. |
| Dielectric Constant (at 11 GHz) | 2.07–2.80 | Suitable for high-frequency electronics. |
| Dielectric Loss (at 11 GHz) | 0.002–0.006 | Minimizes signal loss in electronics. |
| Water Contact Angle | 92.4°–98.7° | High hydrophobicity, moisture resistance. |
| Water Absorption | 0.28–0.87% | Dimensional stability in humid environments. |
Data synthesized from studies on FPAEs containing trifluoromethyl groups. rsc.org
Beyond polymers, this compound is a key intermediate in the synthesis of other advanced functional materials, such as those with nonlinear optical (NLO) properties. NLO materials are crucial for electro-optic devices, which are fundamental components in telecommunications and optical computing. The performance of NLO chromophores can be enhanced by incorporating trifluoromethyl groups. mdpi.comresearchgate.net
For example, chromophores containing 3,5-bis(trifluoromethyl)benzene derivatives, which can be synthesized from related precursors, have been developed. mdpi.comresearchgate.net The bulky and electron-withdrawing trifluoromethyl groups serve two purposes: they enhance the molecule's first-order hyperpolarizability (a measure of NLO activity) and act as isolation groups to prevent the undesirable aggregation of chromophores in the polymer matrix. This leads to materials with a higher and more stable electro-optic coefficient. Research has shown that doping these chromophores into a polycarbonate matrix can yield materials with significant electro-optic coefficients (r33) of up to 54 pm/V, coupled with good thermal stability (decomposition temperatures > 220 °C). researchgate.net The compound is also used in the synthesis of functional dyes. biosynth.com
Table 2: Characteristics of NLO Chromophores with Trifluoromethyl Groups
| Chromophore Feature | Observation | Impact on Material Performance |
|---|---|---|
| Electron Acceptor Group | CF3-Ph-TCF | Enhances electron-withdrawing ability. |
| Isolation Group | 3,5-Bis(trifluoromethyl)benzene | Suppresses dipole-dipole interactions. |
| Decomposition Temperature (Td) | > 220 °C | Ensures stability during device fabrication. |
| Electro-optic Coefficient (r33) | Up to 54 pm/V | High efficiency in electro-optic modulation. |
Data based on studies of chromophores with trifluoromethylphenyl moieties. mdpi.comresearchgate.net
Role as a Versatile Building Block in Organic Synthesis
The reactivity of the benzylic chloride in this compound makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This allows for the straightforward introduction of the 3-(trifluoromethyl)benzyl group into diverse molecular scaffolds, making it a cornerstone building block in synthetic organic chemistry.
This compound is a key starting material for the synthesis of a variety of complex organic molecules, including intermediates for agrochemicals and pharmaceuticals. sigmaaldrich.com A notable example is its use in the production of (3-trifluoromethyl-phenyl)acetonitrile. This is achieved through a reaction with an alkali metal cyanide, such as sodium cyanide. google.com The resulting acetonitrile (B52724) is a valuable intermediate for manufacturing certain herbicides. google.com
The compound also reacts readily with other nucleophiles. For instance, its reaction with sodium salts of N,N-disubstituted dithiocarbamic acids yields a series of dithiocarbamates. sigmaaldrich.com It has also been employed in the synthesis of amide-containing structures, such as 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide. sigmaaldrich.com
Furthermore, its utility extends to the synthesis of precursors for advanced materials and biologically active compounds. For instance, it can undergo nucleophilic aromatic substitution with amines like 1-fluoro-2-nitrobenzene (B31998) to produce N-substituted nitroanilines. Subsequent reduction of the nitro group yields N-substituted benzene-1,2-diamines. mdpi.com These diamines are important building blocks for creating benzimidazoles, which are found in organic light-emitting diodes (OLEDs) and various pharmaceuticals. mdpi.com
The chemical community is continuously seeking more efficient, selective, and sustainable synthetic methods. This compound and its derivatives are being explored in the context of modern reaction pathways to streamline the synthesis of complex molecules.
One area of exploration is in multi-component reactions (MCRs), which allow for the construction of complex products in a single step from three or more reactants, enhancing efficiency and reducing waste. While many examples focus on related building blocks, the principle extends to trifluoromethylated benzyl halides. For instance, metal-free, three-component reactions have been developed to synthesize 3-trifluoromethyl-1,2,4-triazoles, a scaffold of significant pharmaceutical importance. sigmaaldrich.com These reactions often involve a trifluoromethylated starting material that reacts with a hydrazine (B178648) and a third component to rapidly build the heterocyclic core.
Another advancement is the development of novel catalytic cross-coupling reactions. The 3-(trifluoromethyl)benzyl group can be incorporated into molecules via modern coupling methods like the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organohalides. rsc.org This allows for the synthesis of complex biaryl structures containing the desired fluorinated moiety.
Furthermore, process chemistry has seen innovation through the development of continuous flow synthesis for m-trifluoromethyl benzyl chloride itself. google.com This method offers improved safety, higher reaction rates, better selectivity, and easier scalability compared to traditional batch processes, representing a significant step forward in the efficient and safe production of this key building block. google.com
Analytical and Spectroscopic Characterization in Research of Derived Compounds
Spectroscopic Analysis of Reaction Products
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to analyze the products of reactions involving 3-(trifluoromethyl)benzyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. In derivatives of this compound, characteristic signals include those for the aromatic protons and the benzylic protons (CH₂). The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of the substitution pattern on the aromatic ring and the nature of the group attached to the benzylic carbon. For instance, in the ¹H NMR spectrum of 4-(Trifluoromethyl)benzyl methanesulfonate (B1217627), the aromatic protons appear as doublets at δ 7.68 and 7.54 ppm, while the benzylic protons are observed as a singlet at δ 5.29 ppm. beilstein-journals.org
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The presence of the trifluoromethyl (CF₃) group introduces a characteristic quartet in the ¹³C NMR spectrum due to coupling between the carbon and fluorine atoms. The chemical shift of the CF₃ carbon is typically observed in the range of δ 123-126 ppm with a large coupling constant (J ≈ 271-276 Hz). beilstein-journals.orgrsc.org For example, the ¹³C NMR spectrum of methyl 4-(trifluoromethyl)benzoate shows the CF₃ carbon as a quartet at δ 123.8 ppm (J = 271 Hz). rsc.org
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine-containing groups. For compounds with a trifluoromethyl group, a singlet is typically observed in the ¹⁹F NMR spectrum. The chemical shift of this signal can be influenced by the electronic environment of the aromatic ring. For example, the ¹⁹F NMR spectrum of 4-(Trifluoromethyl)benzyl methanesulfonate displays a singlet at δ –62.8 ppm. beilstein-journals.org
Table 1: Representative NMR Data for a Derivative of this compound
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 4-(Trifluoromethyl)benzyl methanesulfonate | 7.68 (d, J = 7.2 Hz, 2H), 7.54 (m, J = 7.2 Hz, 2H), 5.29 (s, 2H), 3.01 (s, 3H) | Not explicitly provided in the source | –62.8 (s, 3F) | beilstein-journals.org |
This table is for illustrative purposes and showcases the type of data obtained. The specific compound is a positional isomer for data availability.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): MS analysis of derivatives of this compound provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the product. Fragmentation patterns observed in the mass spectrum can offer additional structural information. For instance, the loss of the trifluoromethyl group or the benzylic substituent are common fragmentation pathways. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgnih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. rsc.org For example, HRMS can be used to confirm the elemental formula of a complex derivative, ensuring the correct number of carbon, hydrogen, fluorine, and other atoms are present. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For derivatives of this compound, characteristic IR absorption bands include:
C-F stretching: Strong absorption bands are typically observed in the region of 1350-1100 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group. researchgate.net
Aromatic C-H stretching: These absorptions appear above 3000 cm⁻¹.
Aromatic C=C stretching: These are observed in the 1600-1450 cm⁻¹ region.
C-Cl stretching: If the benzylic chloride is the starting material, a band corresponding to the C-Cl stretch would be present around 700-800 cm⁻¹. The disappearance of this band in the product spectrum is a key indicator of a successful substitution reaction. nist.gov
For example, the IR spectrum of 3-(Trifluoromethyl)benzyl alcohol, a potential precursor or derivative, would show a broad O-H stretching band around 3300 cm⁻¹ in addition to the C-F and aromatic absorptions. chemicalbook.com
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of reactions involving this compound, GC can be used to:
Monitor reaction progress: By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, the consumption of the starting material and the formation of the product can be tracked. researchgate.netnih.gov
Assess product purity: A pure compound will ideally show a single peak in the gas chromatogram. The presence of multiple peaks indicates the presence of impurities, such as unreacted starting materials, byproducts, or residual solvents. nih.govmdpi.com
Identify and quantify components: When coupled with a mass spectrometer (GC-MS), GC can be used to identify the components of a mixture based on their mass spectra and retention times. researchgate.netnih.govmdpi.com This is particularly useful for identifying regioisomers or other closely related impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)
HPLC and TLC are versatile liquid chromatography techniques used for the separation and analysis of a wide range of compounds, including those that are not volatile enough for GC.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is widely used for the analysis of reaction mixtures and the purification of products. researchgate.netnih.gov In the context of this compound derivatives, HPLC can be used to:
Monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time. nih.gov
Determine the purity of the final product with high accuracy. researchgate.net
Isolate the desired product from a complex reaction mixture through preparative HPLC.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction. st-andrews.ac.uk A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting material and the expected product, one can quickly assess the extent of the reaction. youtube.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com
Table 2: Chromatographic Techniques in the Analysis of this compound Derivatives
| Technique | Application | Key Information Provided |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring, identification of volatile components | Retention time, peak area (purity), identification (with MS) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, purification | Retention time, peak area (purity), separation of non-volatile compounds |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Rf value, qualitative assessment of reaction progress |
Emerging Research Directions and Future Perspectives
Computational Chemistry Studies on 3-(Trifluoromethyl)benzyl chloride Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. Theoretical models and simulations provide deep insights into the electronic and steric effects of the trifluoromethyl (CF3) group on the reactivity of the benzylic chloride.
Continuous Flow Chemistry for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals, including this compound. google.comgoogle.com Continuous flow methods offer numerous advantages over batch synthesis, particularly in terms of safety, efficiency, scalability, and product quality. uni-muenchen.de
A patented method for the continuous flow synthesis of this compound has been developed, showcasing the industrial applicability of this technology. google.comgoogle.com The process involves reacting trifluoromethylbenzene with a chlorinating agent, such as formaldehyde (B43269) or its polymers, in the presence of a phase transfer catalyst within a continuous flow reactor. google.comgoogle.com This method is noted for its high reaction rate, excellent selectivity, and the high yield and purity of the final product. google.comgoogle.com The enhanced safety profile is a key benefit, as the small reaction volumes within the reactor minimize the risks associated with handling reactive intermediates and exothermic reactions. uni-muenchen.de Furthermore, the process is environmentally friendly, low-cost, and readily scalable for industrial production. google.com
| Component | Description | Reference |
|---|---|---|
| Organic Phase Reactants | Trifluoromethylbenzene and formaldehyde (or a polymer thereof). | google.comgoogle.com |
| Aqueous Phase Reactants | An inorganic acid, a chlorinating agent, and a phase transfer catalyst. | google.comgoogle.com |
| Reactor Type | Continuous flow reactor where the organic and acid solutions are introduced. | google.com |
| Key Advantages | Simple operation, high safety, excellent selectivity and yield, few by-products, and stable for scale-up production. | google.com |
Applications in Combinatorial Chemistry and Drug Discovery Platforms
This compound is a valuable building block for combinatorial chemistry, a technique used to rapidly synthesize large libraries of diverse compounds for high-throughput screening in drug discovery. nih.govresearchgate.net The benzyl (B1604629) chloride moiety provides a reactive handle for attaching the trifluoromethylphenyl group to a wide variety of molecular scaffolds, while the CF3 group itself imparts desirable properties to the final molecules. nih.gov
The trifluoromethyl group is one of the most important fluorinated moieties in pharmaceuticals. nih.gov Its incorporation into drug candidates is a well-established strategy to enhance biological and physicochemical characteristics. nih.gov The CF3 group can improve metabolic stability by blocking sites susceptible to enzymatic degradation, which can increase a drug's half-life. nih.gov It also increases lipophilicity, which can facilitate membrane permeability and improve absorption. nih.gov These properties are critical for transforming a biologically active compound into a viable drug candidate. nih.gov The use of building blocks like this compound in combinatorial libraries allows for the systematic exploration of chemical space to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. nih.gov
| Property | Benefit in Drug Design | Reference |
|---|---|---|
| Metabolic Stability | The high strength of the C-F bond (485.3 kJ/mol) makes the CF3 group resistant to metabolic degradation, increasing drug half-life. | nih.gov |
| Lipophilicity | Increases the molecule's ability to pass through biological membranes, potentially improving bioavailability. | nih.gov |
| Binding Affinity | The electron-withdrawing nature and steric profile of the CF3 group can lead to stronger and more specific interactions with biological targets. | nih.gov |
| Bioisosterism | Can act as a bioisostere for other groups, such as chlorine, allowing for fine-tuning of a molecule's properties. | nih.gov |
Investigation of New Catalyst Systems for Enhanced Transformations
Research into new catalyst systems is crucial for unlocking the full potential of this compound in organic synthesis. While phase transfer catalysts are effectively used in its continuous flow synthesis, the development of more advanced catalysts is a key area of future research. google.comgoogle.com These new systems aim to enable more complex and selective transformations of this versatile building block.
For instance, the development of chiral catalysts for asymmetric synthesis is of great interest. Chiral metal complexes, such as ruthenium-based catalysts, have shown success in the enantioselective cyclopropanation of substrates using related trifluoromethylated reagents. acs.org Applying similar catalyst design principles could allow for the enantioselective synthesis of complex molecules derived from this compound. Future investigations will likely focus on creating catalysts that can control stereochemistry, improve reaction efficiency under milder conditions, and expand the range of possible chemical transformations, further solidifying the importance of this compound in the synthesis of advanced materials and pharmaceuticals.
Q & A
Q. Example Protocol :
- React this compound (4.0 mmol) with NaN₃ (1.2 eq) in DMF at 60°C for 12 hours. Isolate via extraction (EtOAc/n-heptane) and purify by column chromatography .
What reaction mechanisms explain the nucleophilic substitution reactivity of this compound?
Advanced Reaction Mechanisms
The SN2 mechanism dominates due to the benzylic position’s steric accessibility. The electron-withdrawing trifluoromethyl group polarizes the C–Cl bond, accelerating chloride displacement. Evidence includes:
Q. Mechanistic Comparison :
| Reaction Type | Conditions | Major Product |
|---|---|---|
| SN2 with NaN₃ | Polar aprotic solvent, 60°C | Benzyl azide |
| E2 with KOtBu | Non-polar solvent, 80°C | Alkene byproduct |
How does the trifluoromethyl group influence biological activity in medicinal chemistry applications?
Biological Activity & Structure-Activity Relationships
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5) .
- Metabolic Stability : Resists oxidative degradation in cytochrome P450 assays .
- Target Binding : Forms hydrophobic interactions with CNS receptors (e.g., serotonin transporters) .
Q. Case Study :
- CNS Modulation : Derivatives of 3-(trifluoromethyl)benzyl piperidine show 10-fold higher activity in serotonin reuptake inhibition vs. non-fluorinated analogs .
What analytical methods are critical for characterizing this compound derivatives?
Q. Analytical Characterization
Q. Fluorinated Analog Comparison :
| Compound | Reactivity (k, M⁻¹s⁻¹) | Major Pathway |
|---|---|---|
| 3-CF₃-benzyl chloride | 0.45 | SN2 |
| 4-CF₃-benzyl chloride | 0.32 | SN2/E2 mix |
What safety protocols are recommended for handling this compound?
Q. Safety & Storage Guidelines
- Storage : Group G (non-flammable, non-reactive) at 2–8°C in amber glass to prevent photodegradation .
- Handling : Use nitrile gloves and fume hoods; avoid contact with water (generates HCl fumes) .
- Incompatibilities : Strong bases (risk of elimination), reducing agents (potential exothermic reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
